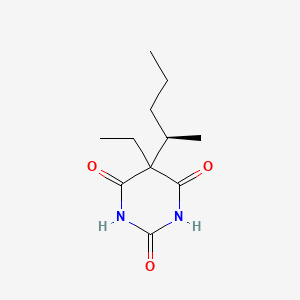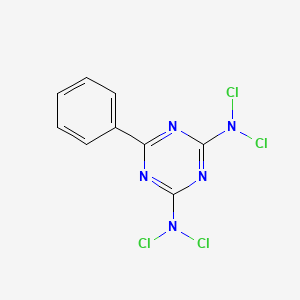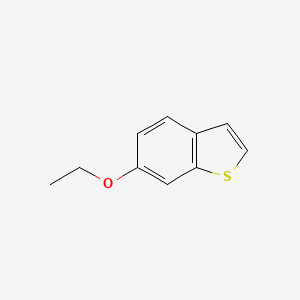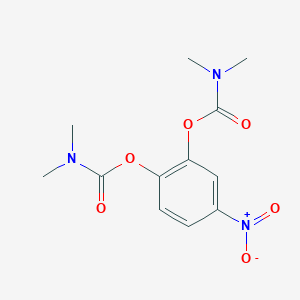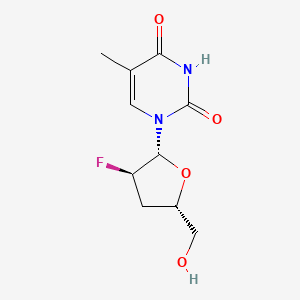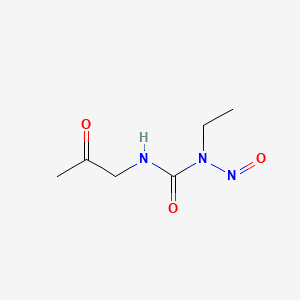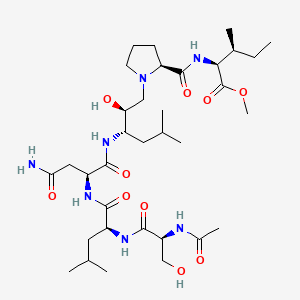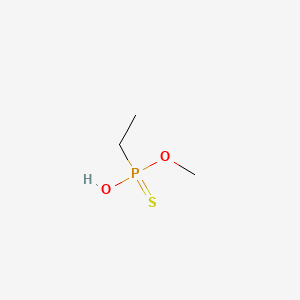
Cyclovirobuxeine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclovirobuxeine A is a natural steroidal alkaloid derived from the Buxaceae family of plants. Steroidal alkaloids are nitrogenous derivatives of natural steroids and are known for their diverse biological activities. This compound, like other alkaloids in this family, has shown potential in various therapeutic applications due to its unique chemical structure and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclovirobuxeine A involves multiple steps, starting from the extraction of the alkaloid from Buxus species. The process typically includes:
Extraction: Using solvents like methanol or ethanol to extract the alkaloid from plant material.
Purification: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to purify the compound.
Chemical Synthesis: Further chemical modifications may be performed to enhance the yield and purity of this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the difficulty in obtaining high yields. advancements in biotechnological methods and synthetic biology may offer new avenues for large-scale production in the future .
Análisis De Reacciones Químicas
Types of Reactions: Cyclovirobuxeine A undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying steroidal alkaloid chemistry and developing new synthetic methods.
Biology: Investigated for its role in plant defense mechanisms and interactions with other organisms.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of Cyclovirobuxeine A involves its interaction with specific molecular targets and pathways. It is known to:
Inhibit Enzymes: this compound can inhibit enzymes involved in various biological processes, such as acetylcholinesterase.
Modulate Ion Channels: It affects ion channels, which play a crucial role in cellular signaling and function.
Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific pathways
Comparación Con Compuestos Similares
Cyclovirobuxeine A is part of a larger group of steroidal alkaloids, which include:
Cyclovirobuxine D: Known for its cardiovascular effects and used in traditional Chinese medicine.
Axillarine C: Exhibits selective inhibition of certain enzymes.
Hookerianamide B and C: Studied for their antimicrobial properties
Uniqueness: this compound stands out due to its specific molecular structure and the unique combination of biological activities it exhibits. Its potential therapeutic applications, particularly in the fields of oncology and neurology, make it a compound of significant interest for further research .
Propiedades
Número CAS |
7727-91-5 |
|---|---|
Fórmula molecular |
C28H48N2O |
Peso molecular |
428.7 g/mol |
Nombre IUPAC |
(1S,3R,6S,8R,11S,12S,14R,15S,16R)-6-(dimethylamino)-15-[(1S)-1-(dimethylamino)ethyl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-en-14-ol |
InChI |
InChI=1S/C28H48N2O/c1-18(29(6)7)23-19(31)16-26(5)21-11-10-20-24(2,3)22(30(8)9)12-13-27(20)17-28(21,27)15-14-25(23,26)4/h10-11,18-23,31H,12-17H2,1-9H3/t18-,19+,20-,21-,22-,23-,25+,26-,27+,28-/m0/s1 |
Clave InChI |
UVWOWJBPZRXVCO-FUWUEERMSA-N |
SMILES isomérico |
C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)N(C)C)C)C)O)N(C)C |
SMILES canónico |
CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)C)N(C)C)C)C)O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




